Structural Differentiator 1: Phenoxyacetamido Side Chain Reduces Electrophilic Reactivity vs. 2-Chloroacetamido Analog
The target compound carries a 2-phenoxyacetamido group, whereas the closest commercially available analog, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 21521-87-9), bears a chloroacetyl group. The chloroacetamido analog is susceptible to nucleophilic substitution at the α-carbon, enabling further derivatization but also introducing instability toward amines and thiols during storage and multi-step synthesis [1]. In contrast, the phenoxyacetamido group lacks a good leaving group at the α-position, conferring greater chemical robustness. This difference is reflected in computed lipophilicity: the target compound is expected to have an XLogP3 value substantially higher than 0.9 (the value for the 2-chloro analog [2]), due to the additional phenyl ring, which alters solvent partitioning and membrane permeability in biological assays.
| Evidence Dimension | Structural identity and computed lipophilicity of the 2-substituent |
|---|---|
| Target Compound Data | 2-phenoxyacetamido group (C₈H₇O₂–); XLogP3 not computationally determined in authoritative databases |
| Comparator Or Baseline | 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (PubChem CID 283040): 2-chloroacetamido group; XLogP3-AA = 0.9 |
| Quantified Difference | Structural: replacement of –Cl leaving group with –OPh; lipophilicity: substantial increase (exact value unavailable from primary data) |
| Conditions | In silico computed properties (PubChem/Cactvs); chemical reactivity assessed by functional group analysis |
Why This Matters
Procurement decisions for synthetic intermediate applications require matching the side-chain reactivity profile; the phenoxyacetamido variant provides orthogonal stability where the chloroacetamido analog would undergo premature substitution.
- [1] Kanai, T.; Takayanagi, K.; Tanaka, Y.; Koiwa, A.; Endoh, S.; Satoh, K.; Nomoto, S.; Sugiyama, I. Thiadiazolylacetamide Derivatives, Process for the Preparation Thereof and Their Use. European Patent EP0248434A1, December 9, 1987. (Discloses chloroacetamido-thiadiazole intermediates.) View Source
- [2] PubChem Compound Summary for CID 283040: 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. National Center for Biotechnology Information, 2025. View Source
